(3S,4R)-4-Methoxypyrrolidin-3-ol
Description
Properties
CAS No. |
473298-28-1 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 |
IUPAC Name |
(3S,4R)-4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
NLVZYRDCKUFONR-CRCLSJGQSA-N |
SMILES |
COC1CNCC1O |
Isomeric SMILES |
CO[C@@H]1CNC[C@@H]1O |
Canonical SMILES |
COC1CNCC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between (3S,4R)-4-Methoxypyrrolidin-3-ol and related pyrrolidine derivatives:
Stereochemical Variants
- (3S,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-23-6) is a diastereomer of the target compound, differing only in the configuration at the 4-position. This minor stereochemical change reduces its pharmacological relevance compared to the (3S,4R) form, as demonstrated in receptor-binding assays .
- (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride lacks the methoxy group but introduces a methyl group at the 5-position. This substitution increases hydrophobicity (logP ≈ 0.8 vs. -1.2 for the target compound) and alters metabolic stability .
Functional Group Modifications
- Substitution with Benzyl Group : (3S,4R)-4-Benzylpyrrolidin-3-ol (CAS: 215922-83-1) replaces the methoxy group with a benzyl moiety, increasing molecular weight by ~23.6 g/mol. The bulky benzyl group enhances lipophilicity, making it more suitable for lipid membrane penetration in drug delivery systems .
- Methyl-Substituted Analogues: (3S,4S)-4-Methylpyrrolidin-3-ol (CAS: 1932344-84-7) exhibits reduced polarity compared to the methoxy derivative, favoring applications in asymmetric catalysis where non-polar solvents are employed .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxy group in (3S,4R)-4-Methoxypyrrolidin-3-ol enhances water solubility (>50 mg/mL in aqueous buffer) compared to methyl- or benzyl-substituted derivatives (<10 mg/mL) .
- Thermal Stability : The hydrochloride salt of the target compound is stable at room temperature under inert atmospheres, whereas the free base form of (3S,4S)-4-Methylpyrrolidin-3-ol degrades above 40°C .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Lactam Reduction Strategy
A patent detailing the synthesis of (3S)-Pyrrolidin-3-ol hydrochloride provides a foundational approach adaptable to the methoxy variant. The process involves four key steps:
- Esterification and Lactam Formation :
- Starting from (2S,3S)-3-amino-4-hydroxybutyric acid, esterification with methanol and acetyl chloride yields the methyl ester hydrochloride.
- Cyclization under basic conditions (e.g., potassium carbonate) forms a lactam intermediate.
- Reaction Conditions : 55–70°C in methanol, 2.0–2.1 equivalents of acetyl chloride, 2.5–3.5 hours reflux.
Lactam Reduction :
- The lactam is reduced using sodium borohydride in diglyme, followed by sulfuric acid quenching to yield (3S)-Pyrrolidin-3-ol.
- Modification for Methoxy Group : Introducing a methoxy substituent at the 4-position would require pre-functionalization of the lactam precursor, such as alkylation with methyl iodide or methoxylation via nucleophilic substitution.
Salt Formation :
Table 1: Key Parameters for Lactam Reduction Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Methanol, acetyl chloride, reflux | 85–90 | ≥95 |
| Lactam Formation | K₂CO₃, H₂O, 25°C | 78–82 | ≥98 |
| Reduction | NaBH₄, diglyme, H₂SO₄, 80°C | 70–75 | ≥99 |
| Hydrochloride Formation | HCl, ethanol, 0–5°C | 95–98 | ≥99.5 |
Stereoselective Cyclization Using Lewis Acids
A titanium(IV) chloride-catalyzed cyclization between alkylidene oxindoles and 5-methoxyoxazoles demonstrates high stereoselectivity (up to 99:1 dr) for spirocyclic pyrrolidines. Adapting this method:
- Oxazole Activation :
- Chiral Induction :
Table 2: Stereoselective Cyclization Outcomes
| Catalyst | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| TiCl₄ (5 mol%) | 99:1 | – | 99 |
| Sc(OTf)₃–indapybox/BArF | 1:99 | 85–90 | 95 |
Stereochemical Control Strategies
Chiral Auxiliaries and Resolutions
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures can isolate the (3S,4R)-enantiomer. For example, Candida antarctica lipase B selectively acylates the undesired enantiomer, leaving the target compound unreacted.
- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric purity.
Asymmetric Catalysis
- Mitsunobu Reaction : Utilizes chiral phosphine ligands (e.g., (R)-BINOL) to invert alcohol configurations during methoxylation, ensuring (3S,4R) stereochemistry.
- Transition Metal Complexes : Rhodium-catalyzed hydrogenation of enamines with DuPhos ligands achieves up to 98% ee for pyrrolidine derivatives.
Industrial-Scale Production Considerations
Process Optimization
Analytical Characterization
Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
